Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate
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Overview
Description
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The exploration of synthetic pathways involving derivatives similar to methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate has been a subject of various research studies. For instance, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to new routes for mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids demonstrate innovative approaches to chemical synthesis (Corral & Lissavetzky, 1984). Similarly, the development of efficient solid-phase synthesis methods for optically active substituted 2-aminofuranones showcases the potential for creating diverse and complex organic molecules (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
Corrosion Inhibition
Research into the anti-corrosive properties of indanone derivatives, including structures akin to methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate, highlights their effectiveness in protecting mild steel in acidic environments. The study reveals that these compounds, through adsorption on the metal surface, significantly enhance corrosion resistance, providing insights into their practical applications in material science (Saady et al., 2018).
Polymerization and Material Properties
The study of benzofulvene derivatives related to methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate has unveiled their spontaneous thermoreversible polymerization capabilities. These investigations shed light on how the substituents' nature influences the resulting polymer properties, including solubility, thermoreversibility, and nanostructuring abilities, suggesting significant implications for the development of new materials (Cappelli et al., 2007).
Bio-Based Polymers
Further research emphasizes the use of bio-based compounds, like 2,5-bis(hydroxymethyl)furan, as rigid diol components in polyester synthesis, mimicking the structural features of methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate. This work highlights the potential for creating sustainable, biodegradable polymers with applications ranging from packaging to biomedical devices (Jiang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10,12H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBEGWNWCOVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1-hydroxy-1H-indene-5-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.